molecular formula C17H22N2O5 B13929091 Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate

Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate

Cat. No.: B13929091
M. Wt: 334.4 g/mol
InChI Key: GZWJJFSWBBOZNA-UHFFFAOYSA-N
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Description

Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable isoindoline derivative with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate is not well-defined. it is believed to interact with biological molecules through its Boc-protected amine group, which can be deprotected under acidic conditions to reveal a reactive amine. This amine can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
  • N-(tert-Butoxycarbonyl)-L-alanine methyl ester
  • 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid

Uniqueness

Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate is unique due to its specific structure, which includes an isoindoline core and a Boc-protected amine. This combination of features makes it particularly useful in the synthesis of complex organic molecules and potential pharmaceutical agents .

Properties

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 7-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-oxo-1,2-dihydroisoindole-5-carboxylate

InChI

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19(4)9-11-6-10(15(21)23-5)7-12-13(11)8-18-14(12)20/h6-7H,8-9H2,1-5H3,(H,18,20)

InChI Key

GZWJJFSWBBOZNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=C2CNC(=O)C2=CC(=C1)C(=O)OC

Origin of Product

United States

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